REACTION_CXSMILES
|
C(N1C=CN=C1)(N1C=CN=C1)=O.[N:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[N:16]=[CH:15][C:14]=1[C:23]([OH:25])=O.[CH:26]12[CH2:35][CH:30]3[CH2:31][CH:32]([CH2:34][CH:28]([CH2:29]3)[CH:27]1[NH2:36])[CH2:33]2>ClCCl>[CH:26]12[CH2:35][CH:30]3[CH2:31][CH:32]([CH2:34][CH:28]([CH2:29]3)[CH:27]1[NH:36][C:23]([C:14]1[CH:15]=[N:16][C:17]3[C:22](=[CH:21][CH:20]=[CH:19][CH:18]=3)[N:13]=1)=[O:25])[CH2:33]2
|
Name
|
|
Quantity
|
161 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
174 mg
|
Type
|
reactant
|
Smiles
|
N1=C(C=NC2=CC=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
136 mg
|
Type
|
reactant
|
Smiles
|
C12C(C3CC(CC(C1)C3)C2)N
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C12C(C3CC(CC(C1)C3)C2)NC(=O)C2=NC3=CC=CC=C3N=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 98 mg | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 35.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |